モルヒネ硫酸塩五水和物

概要

説明

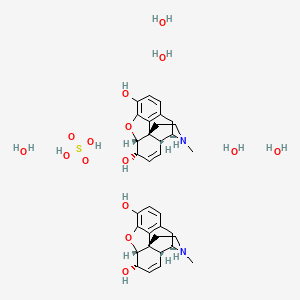

Morphine sulfate pentahydrate is an alkaloid sulfate salt and a hydrate. It contains a morphine.

The principal alkaloid in opium and the prototype opiate analgesic and narcotic. Morphine has widespread effects in the central nervous system and on smooth muscle.

科学的研究の応用

医薬品分析

モルヒネ硫酸塩五水和物は、医薬品分析において広く使用されています。 その特性評価は、品質管理とモルヒネ系薬剤の有効性の確保に不可欠です .

熱分析

化合物の熱的特性は、示差走査熱量測定(DSC)と熱重量分析(TGA)を使用して分析されます。 これらの方法は、安全で安定した医薬品製剤の開発に不可欠な、その安定性と分解パターンに関する洞察を提供します .

法科学におけるパターン認識

法科学では、パターン認識技術が、モルヒネ硫酸塩五水和物を含むモルヒネ誘導体の識別のために適用されます。 これは、医薬品物質の認証と偽造の検出に重要です .

臨床薬物動態

モルヒネ硫酸塩五水和物の薬物動態の研究には、その代謝とグルクロン酸抱合体の形成の研究が含まれます。 これらのプロセスを理解することは、健康な被験者と癌患者の両方における疼痛管理の投与量の最適化に重要です .

基準物質

モルヒネ硫酸塩五水和物は、さまざまな薬局方試験の基準物質として役立ちます。 これは、医薬品試験における機器の校正と方法の検証に使用され、製品が要求される基準を満たしていることを保証します .

振動分光法モデリング

化合物の振動分光学的特性は、分子レベルでの相互作用を理解するためにモデル化されます。 この研究は、新規薬物の設計と既存薬物の改善に影響を与えます .

起源の判別

高度な分析方法を使用して、モルヒネ硫酸塩五水和物サンプルの起源を区別します。 これは、サプライチェーンの完全性と麻薬の違法な流通の防止に不可欠です .

医薬品製剤開発

モルヒネ硫酸塩五水和物は、徐放性製剤の開発における重要な成分です。 研究は、その放出速度論と、製剤中の他の成分との相互作用を重点的に行い、持続的な疼痛緩和を提供します .

作用機序

Safety and Hazards

Morphine sulfate pentahydrate poses risks of addiction, abuse, and misuse, which can lead to overdose and death . Serious, life-threatening, or fatal respiratory depression may occur . It is also contraindicated in patients with severe asthma or breathing problems, a blockage in the stomach or intestines, or a bowel obstruction called paralytic ileus .

将来の方向性

The future directions of Morphine sulfate pentahydrate research could involve further studies of spectroscopic manifestations of morphine incorporation into specific drug dosage forms . Additionally, the development of an enhanced synthetic opioid rescue agent is a promising lead in the search for an improved treatment for opioid-induced respiratory depression .

特性

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;sulfuric acid;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H19NO3.H2O4S.5H2O/c2*1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-5(2,3)4;;;;;/h2*2-5,10-11,13,16,19-20H,6-8H2,1H3;(H2,1,2,3,4);5*1H2/t2*10-,11+,13-,16-,17-;;;;;;/m00....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVOTVYEFDAHCL-RTSZDRIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.O.O.O.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.O.O.O.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50N2O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57-27-2 (Parent) | |

| Record name | Morphine sulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006211150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048914 | |

| Record name | Morphine sulfate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

758.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6211-15-0, 64-31-3 | |

| Record name | Morphine sulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006211150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morphine sulfate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morphine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;sulfuric acid;pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORPHINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3P646A2J0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the critical material attributes of morphine sulfate pentahydrate that can impact the development of modified release tablets?

A1: The research paper [] highlights several critical material attributes of morphine sulfate pentahydrate that can influence the formulation of modified release tablets. These include:

- Particle morphology: Morphine sulfate pentahydrate exhibits prismatic to rhomboid crystal forms with a tendency to agglomerate [].

- Particle size distribution: The active substance shows a wide particle size distribution and high polydispersity, indicated by high SPAN values [].

- Flowability: Morphine sulfate pentahydrate demonstrates poor flowability, which can pose challenges during pharmaceutical processing [].

Q2: How can Quality by Design (QbD) principles be applied to optimize the formulation of modified release morphine sulfate tablets?

A2: The research emphasizes the application of QbD principles for developing modified release morphine sulfate tablets []. This involves:

- Defining a quality target product profile (QTPP): This involves establishing desired quality attributes of the final product, such as drug release profile and tablet characteristics [].

- Identifying critical quality attributes (CQAs): Based on the QTPP and prior knowledge, key quality attributes like drug release rate and tablet hardness are defined [].

- Determining critical material attributes (CMAs) and critical process parameters (CPPs): These are identified through risk assessment tools like Failure Mode Effects Analysis (FMEA) to understand their impact on CQAs [].

- Designing experiments and establishing a design space: Systematic experimentation using design of experiments (DOE) helps define the acceptable ranges for CMAs and CPPs to consistently achieve the desired QTPP [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4R,5R)-3-[4-[[(E)-2-chloroethenyl]-methylamino]phenoxy]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1233422.png)

![(9S)-7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1233440.png)

![(1S,5R,6R,8R,10S,13S,16S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B1233441.png)